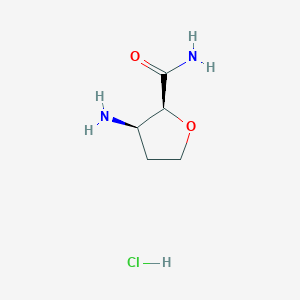

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

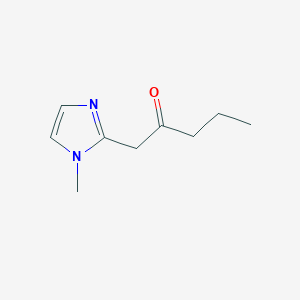

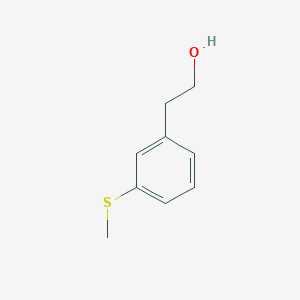

“(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” is a molecule with a specific stereochemical configuration . The “2S,3R” notation indicates the absolute configuration of the molecule, where “2S” and “3R” refer to the configuration of the chiral centers at the 2nd and 3rd positions in the molecule .

Synthesis Analysis

A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported . The overall yields range from 52–65% .Molecular Structure Analysis

The molecular structure of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be analyzed using the Cahn–Ingold–Prelog priority rules . The “2S,3R” notation indicates that the molecule has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be analyzed using retrosynthesis . Retrosynthesis is the process of deconstructing a target molecule into simpler starting materials through a series of reversible chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” can be inferred from its stereochemistry . Stereoisomers, such as “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride”, can have different physical and chemical properties .Aplicaciones Científicas De Investigación

- Application : Fe(II)/α-ketoglutaric acid-dependent dioxygenases can catalyze the hydroxylation of pipecolic acid. Specifically, (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (EN300-7435545) plays a role in the selective synthesis of (2S,3R)-3-hydroxypipecolic acid (cis-3-L-HyPip) through the enzyme cis-P3H .

- Relevance : (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride could be a valuable reagent in such reactions, enabling targeted modifications .

Biocatalysis and Enzyme Engineering

Biomaterial Synthesis

Polymer Chemistry

Organic Synthesis

Nitrogen Atom Deletion Reactions

Wood Composite Research

Direcciones Futuras

Future directions for the study of “(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride” could involve further exploration of its synthesis, mechanism of action, and potential applications . This could include developing new strategies for its synthesis, investigating its interactions with other molecules, and exploring its potential uses in various fields.

Propiedades

IUPAC Name |

(2S,3R)-3-aminooxolane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFRIFBBGRMOCX-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)